Heptanoic acid, 5,6,7-trihydroxy-
Description
Heptanoic acid, 5,6,7-trihydroxy-, is a medium-chain fatty acid derivative with three hydroxyl groups at positions 5, 6, and 7 on its seven-carbon backbone. Its methyl ester form (CAS 78606-80-1) has been synthesized and characterized, with the molecular formula C₈H₁₆O₅ and a molecular weight of 192.21 g/mol . The compound exhibits stereochemical specificity, as indicated by its isomeric Smiles notation (5S,6R).
Properties
CAS No. |
869334-13-4 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5,6,7-trihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O5/c8-4-6(10)5(9)2-1-3-7(11)12/h5-6,8-10H,1-4H2,(H,11,12) |
InChI Key |
AKGMFVVQMGQGBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CO)O)O)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
Research has highlighted the potential of heptanoic acid, 5,6,7-trihydroxy-, in exhibiting antioxidant and anti-inflammatory properties. A study involving various compounds isolated from Alpinia officinarum demonstrated that derivatives of heptanoic acid showed significant antioxidant activity. The molecular docking studies indicated strong binding affinity to cyclooxygenase-2 (COX-2), suggesting potential use as selective COX-2 inhibitors in treating inflammatory disorders such as rheumatoid arthritis .
| Compound | Activity | Binding Affinity (Docking Score) |
|---|---|---|
| Galangin | Antioxidant | -9.03 |
| 5-Hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Anti-inflammatory | -9.03 |
Synthesis of Statin Derivatives
Heptanoic acid derivatives are significant in pharmaceutical chemistry, particularly in the synthesis of statins—drugs used to lower cholesterol levels. The synthesis methods for 7-amino syn 3,5-dihydroxyheptanoic acid derivatives have been explored, highlighting their role as intermediates in the production of various statins . This application underscores the importance of heptanoic acid in cardiovascular health management.
Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of heptanoic acid derivatives on HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Compounds functionalized with heptanoic chains exhibited moderate inhibitory potency, indicating their potential as therapeutic agents for hyperlipidemia .
Case Study 1: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant capacity of heptanoic acid derivatives through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that certain derivatives exhibited higher antioxidant capacities compared to standard antioxidants like ascorbic acid.
Case Study 2: Statin Synthesis
Research focused on the synthesis of novel statin derivatives using heptanoic acid as a precursor has shown promising results in enhancing the efficacy and reducing side effects compared to existing statins. The developed synthetic routes have been optimized for yield and purity.
Mechanism of Action
The mechanism by which heptanoic acid, 5,6,7-trihydroxy- exerts its effects involves its interaction with various molecular targets and pathways. It can act as a phospholipase A2 inhibitor, affecting the metabolism of phospholipids and modulating inflammatory responses . The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
5-Heptenoic Acid, 7-Hydroxy (CAS 853386-74-0)
- Structure: A seven-carbon chain with a double bond (5-heptenoic acid) and a hydroxyl group at position 5.
- It is used in industrial synthesis but lacks documented therapeutic applications .
7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-Heptanoic Acid Methyl Ester (CAS 40098-26-8)
- Structure: A heptanoic acid methyl ester substituted with a cyclopentenyl group.
- Key Differences: The cyclopentenyl moiety introduces steric hindrance and alters reactivity.
Heptanoic Acid (Non-Hydroxylated)
- Structure : A straight-chain fatty acid (C₇H₁₄O₂) without hydroxyl groups.
- Key Differences : The absence of hydroxyl groups makes it less polar, affecting solubility and biological activity. It is widely used in ester synthesis and industrial applications but lacks the anti-angiogenic properties of its hydroxylated counterpart .
Functional Analogues
5,6,7-Trihydroxyflavone (Baicalein)
- Structure: A flavonoid with hydroxyl groups at positions 5, 6, and 7 on the A-ring.
- Key Differences: While sharing the 5,6,7-trihydroxy motif, baicalein’s aromatic ring system confers antioxidant and anti-inflammatory properties distinct from the aliphatic 5,6,7-trihydroxyheptanoic acid. It is isolated from Scutellaria species and used in traditional medicine .
5,6,7-Trihydroxy-4’-Methoxyflavone
- Structure : A methoxylated flavone derivative with hydroxyls at positions 5, 6, and 6.
- Key Differences : The methoxy group at position 4’ enhances lipophilicity, influencing its pharmacokinetics. This compound, isolated from Psychotria prainii, is studied for its antimicrobial activity but differs mechanistically from the fatty acid derivative .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| 5,6,7-Trihydroxyheptanoic acid | C₇H₁₄O₅ | 178.18 | 3 hydroxyls | N/A |
| Methyl Ester (CAS 78606-80-1) | C₈H₁₆O₅ | 192.21 | 3 hydroxyls, methyl ester | 78606-80-1 |
| 5-Heptenoic Acid, 7-Hydroxy | C₇H₁₂O₃ | 144.17 | 1 hydroxyl, 1 double bond | 853386-74-0 |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | Carboxylic acid | 111-14-8 |
Preparation Methods
Protecting Group Strategies
Hydroxy-protecting groups (e.g., acetyl, benzoyl, tert-butyldimethylsilyl) are employed to mask reactive sites during synthesis. For example:
- Acetylation : Acetic anhydride and pyridine are used to protect hydroxyl groups at strategic positions.
- Benzoylation : Benzoyl chloride or benzoyl bromide introduces electron-withdrawing groups to stabilize intermediates.
Table 1: Common Protecting Groups and Reagents
| Protecting Group | Reagent | Conditions |
|---|---|---|
| Acetyl | Ac₂O, pyridine | RT, 12–24 h |
| Benzoyl | BzCl, DMAP | 0–30°C, inert atmosphere |
| MOM | DMDO, P₂O₅ | Anhydrous THF, reflux |
Stepwise Hydroxylation
Intermediates are synthesized with protected hydroxyl groups, followed by selective deprotection. For instance:
- Glutaric Acid Derivatives : Reacted with hydroxy-protecting reagents to form intermediates (e.g., diethyl 3-acetoxyglutarate).
- Reductive Amination : Catalytic hydrogenation of nitriles to amines, followed by hydroxylation.
Key Reaction Pathway :
Glutaric acid derivative → Hydroxy protection → Chain elongation → Reductive amination → Hydrolysis → Deprotection → Final product
Diastereoselective Reductions
Chelate-controlled reductions ensure syn or anti diol formation.
Chiral Boronate Complexes
Diethylborane methoxide or diethylborinic acid ethyl ester chelates ketones to induce stereoselectivity:
Catalytic Hydrogenation
Raney nickel or platinum catalysts reduce unsaturated intermediates:
Table 2: Reduction Methods and Outcomes
| Substrate | Catalyst | Conditions | d.e. |
|---|---|---|---|
| 6-Cyano hexanoate | Raney Ni | 30°C, 10 bar H₂ | 85% |
| Azido compound | Pt/C, NH₃ | 25°C, 5 bar H₂ | 78% |
Enzymatic Hydroxylation
Biocatalysts enable enantioselective synthesis with high efficiency.
Biocatalytic Hydrolysis
Lipases or esterases hydrolyze esters to carboxylic acids:
Stereoselective Oxidation
Cytochrome P450 or alcohol dehydrogenases introduce hydroxyl groups:
Stereoselective Synthesis via Chiral Aldehydes
Garner’s aldehyde or similar chiral templates are used to construct stereochemistry.
Asymmetric Hydrogenation
DuPHOS-Rh catalysts hydrogenate dehydroamino acid esters:
- Substrate : α,β-unsaturated esters.
- Conditions : H₂ (50 psi), CH₂Cl₂, 25°C.
- Outcome : R configuration at C5 and C7.
Table 3: Asymmetric Hydrogenation Parameters
| Catalyst | Substrate | Yield | d.e. |
|---|---|---|---|
| DuPHOS-Rh | α,β-Unsaturated ester | 75% | 95% |
Oxidation and Dihydroxylation
Double bonds are oxidized to vicinal diols.
Epoxidation-Hydrolysis
Epoxides are hydrolyzed to diols:
Ozonolysis
Ozonolysis of alkenes followed by reductive workup:
Protection/Deprotection Strategies
Critical for isolating intermediates and preventing side reactions.
MOM and MEM Groups
Methoxymethyl (MOM) or methoxyethylmethyl (MEM) ethers protect hydroxyls:
Table 4: Deprotection Methods
| Group | Reagent | Conditions | Yield |
|---|---|---|---|
| MOM | BBr₃ | CH₂Cl₂, −78°C | 60–70% |
| MEM | HCl (3M) | RT, 2 h | 80% |
Table 5: Summary of Preparation Methods
| Method | Key Steps | Yield | Stereocontrol |
|---|---|---|---|
| Protecting groups | Acetylation → reduction → deprotection | 50–70% | High (d.e. >85%) |
| Enzymatic hydrolysis | Biocatalytic deprotection | 70–90% | High (e.e. >95%) |
| Asymmetric hydrogenation | DuPHOS-Rh catalysis | 75% | High (d.e. >95%) |
| Ozonolysis | Epoxidation → hydrolysis | 40–60% | Moderate |
Challenges and Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
